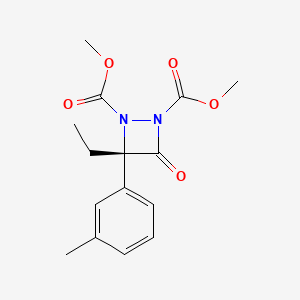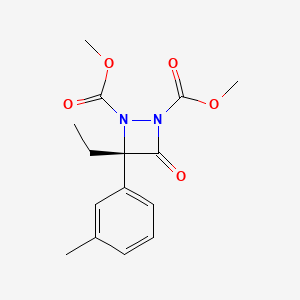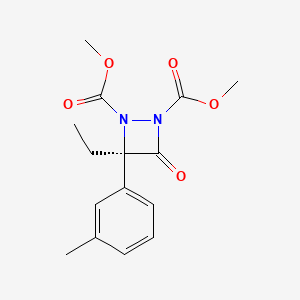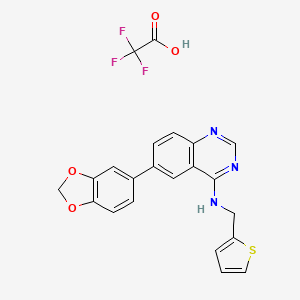![molecular formula C12H16N2O2S B10768862 Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML114 is a selective chemical inhibitor of retinoblastoma binding protein 9 (RBBP9) serine hydrolase activity. This compound has been studied for its role in decoupling human pluripotent stem cell proliferation and differentiation. It is particularly significant in the field of stem cell research due to its ability to influence cell cycle progression without inducing differentiation .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for ML114 are not extensively detailed in the available literature. it is known that ML114 is a small molecule inhibitor designed to selectively target the serine hydrolase activity of RBBP9. Industrial production methods for such inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final purification steps to ensure high purity and specificity .
Analyse Chemischer Reaktionen
ML114 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It functions by inhibiting the serine hydrolase activity of RBBP9. The major product of this inhibition is the reduced activity of RBBP9, which in turn affects the proliferation and differentiation of human pluripotent stem cells .
Wissenschaftliche Forschungsanwendungen
ML114 has several scientific research applications, particularly in the fields of biology and medicine:
Wirkmechanismus
ML114 exerts its effects by selectively inhibiting the serine hydrolase activity of RBBP9. This inhibition leads to a decrease in the proliferation rate of human pluripotent stem cells without initiating differentiation. The molecular targets involved include the nuclear transcription factor Y subunit A (NFYA), which may act as an effector of RBBP9 serine hydrolase activity. The pathways influenced by this inhibition are primarily related to cell cycle progression and maintenance of pluripotency .
Vergleich Mit ähnlichen Verbindungen
ML114 is unique in its selective inhibition of RBBP9 serine hydrolase activity. Similar compounds include other small molecule inhibitors targeting serine hydrolases, but ML114’s specificity for RBBP9 sets it apart. Some similar compounds include:
JZL184: A selective inhibitor of monoacylglycerol lipase, another serine hydrolase.
URB597: An inhibitor of fatty acid amide hydrolase, which also targets serine hydrolase activity.
PF-3845: Another inhibitor of fatty acid amide hydrolase with high specificity.
These compounds share the common feature of targeting serine hydrolase activity but differ in their specific targets and applications.
Eigenschaften
Molekularformel |
C12H16N2O2S |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
[1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate |
InChI |
InChI=1S/C12H16N2O2S/c1-9(11-13-7-8-17-11)14-16-12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
RRXZTDHBRAEGPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC(=O)C1CCCCC1)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)


![4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B10768821.png)
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)